

An In-depth Technical Guide to 2-(propan-2-ylidene)hydrazinecarboxamide (Acetone Semicarbazone)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetone semicarbazone

Cat. No.: B052170

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

Acetone semicarbazone is an organic compound formed by the condensation reaction of acetone and semicarbazide. It is a key intermediate in various chemical syntheses, including the production of pharmaceuticals like nitrofurantoin.[\[1\]](#)[\[2\]](#)

The standard IUPAC name for this compound is 2-(propan-2-ylidene)hydrazinecarboxamide.[\[2\]](#) An alternative, acceptable IUPAC name is (propan-2-ylideneamino)urea.[\[3\]](#)[\[4\]](#)

Other common synonyms for this compound include:

- Acetone, semicarbazone[\[2\]](#)
- 2-Propanone semicarbazone[\[1\]](#)[\[2\]](#)
- (Isopropylideneamino)urea[\[2\]](#)
- Hydrazinecarboxamide, 2-(1-methylethylidene)-[\[2\]](#)[\[3\]](#)

Physicochemical Properties

The quantitative properties of **acetone semicarbazone** are summarized in the table below, providing a clear reference for laboratory and development settings.

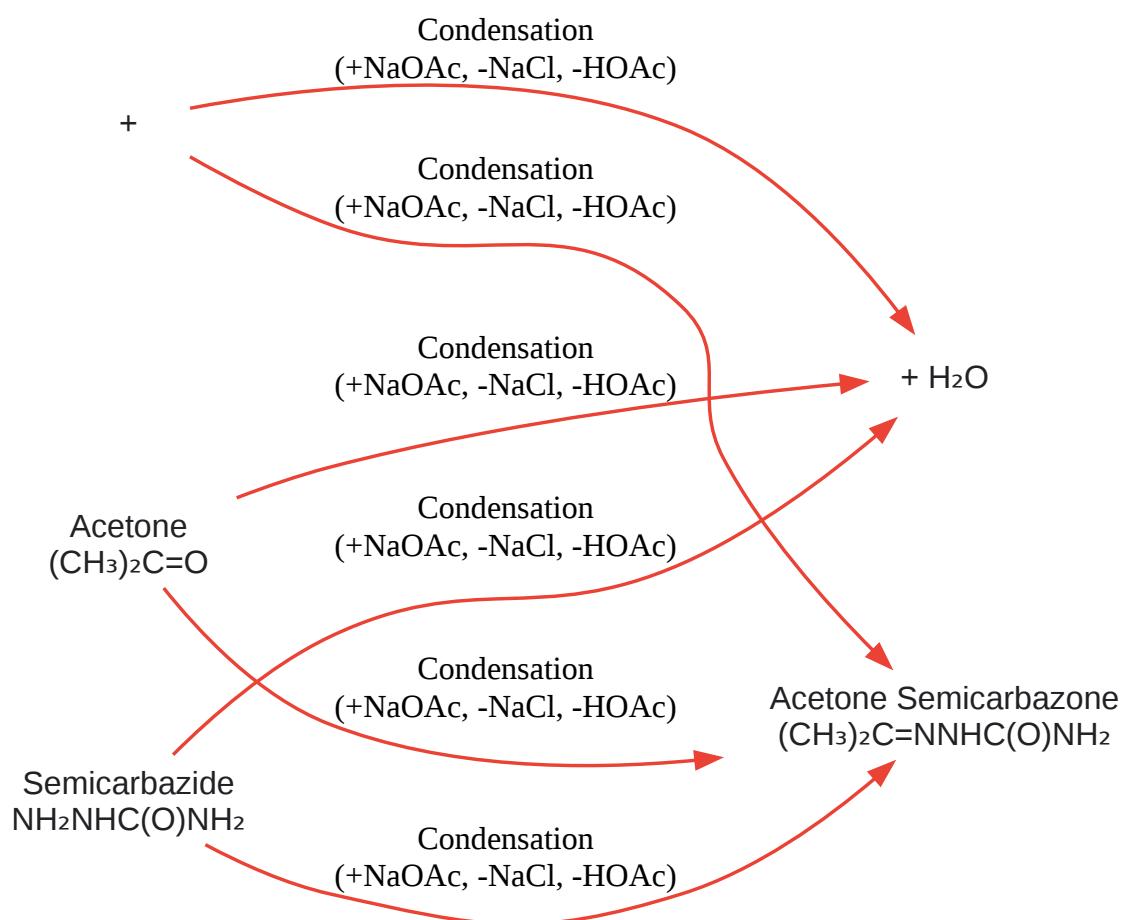
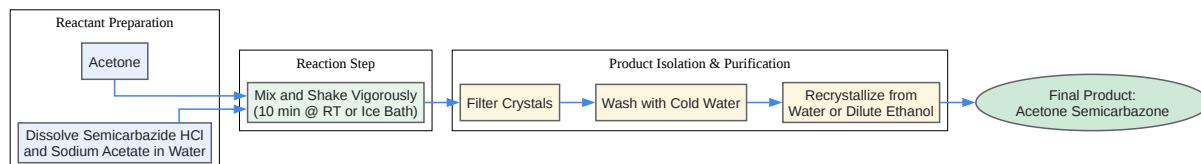
Property	Value	Reference
CAS Number	110-20-3	[2][3]
Molecular Formula	C ₄ H ₉ N ₃ O	[1][2]
Molecular Weight	115.13 g/mol	[2][3]
Appearance	White to yellow crystalline solid or powder	[1][5]
Melting Point	186-190 °C	[1][5]
Density	~1.19 - 1.214 g/cm ³	[1][5]
Solubility	Slightly soluble in water; soluble in alcohol, ether, and hot water.[1][5]	[1][5]
InChI Key	HQDAJGNZGNZGCO-UHFFFAOYSA-N	[4]
SMILES	CC(=NNC(=O)N)C	[4]

Experimental Protocol: Synthesis of Acetone Semicarbazone

This section details a standard laboratory procedure for the synthesis of **acetone semicarbazone** from semicarbazide hydrochloride and acetone. The use of semicarbazide hydrochloride is common because free semicarbazide is unstable and prone to oxidation in the air.[6] Sodium acetate is used to neutralize the hydrochloride, liberating the free semicarbazide in situ to react with acetone.[6][7]

Materials:

- Semicarbazide hydrochloride (1.0 g)



- Crystallized sodium acetate (1.5 g)
- Acetone (1.0 mL)
- Deionized water (10 mL)
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)
- Recrystallization solvent (water or dilute ethyl alcohol)

Procedure:

- Preparation of Semicarbazide Solution: Prepare a solution by dissolving 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of water in a suitable flask.[7]
- Reaction Initiation: Add 1 mL of acetone to the semicarbazide solution.[7]
- Reaction Progression: Stopper the flask and shake the reaction mixture vigorously. Allow the mixture to stand for approximately 10 minutes at room temperature, with intermittent, vigorous shaking. For improved crystal formation, the flask can be placed in an ice bath.[7]
- Isolation of Product: The formation of a white crystalline precipitate indicates the product. Collect the crystals by filtration.[7]
- Washing: Wash the collected crystals with a small amount of cold water to remove any unreacted starting materials and soluble byproducts.[7]
- Purification (Recrystallization): For higher purity, recrystallize the crude product from either hot water or dilute ethyl alcohol.[7]
- Drying and Characterization: Dry the purified crystals and determine the melting point. The expected melting point of pure **acetone semicarbazone** is approximately 187-190 °C.[1][7]

Visualization of Synthesis Pathway

The following diagrams illustrate the key logical steps and the chemical reaction for the synthesis of **acetone semicarbazone**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. veeprho.com [veeprho.com]
- 3. Acetone semicarbazone | C4H9N3O | CID 66965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetone Semicarbazone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Acetone Semicarbazone BP EP USP CAS 110-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. scribd.com [scribd.com]
- 7. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(propan-2-ylidene)hydrazinecarboxamide (Acetone Semicarbazone)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052170#iupac-name-for-acetone-semicarbazone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com